molecular formula C10H7NOS B1405272 2-(Thiophen-2-yl)nicotinaldehyde CAS No. 1367964-06-4

2-(Thiophen-2-yl)nicotinaldehyde

Cat. No.: B1405272
CAS No.: 1367964-06-4
M. Wt: 189.24 g/mol
InChI Key: ZVLVFHRLCUOECE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)nicotinaldehyde is an organic compound that features a thiophene ring fused to a nicotinaldehyde moiety. This compound is of significant interest due to its unique structural properties, which combine the aromatic characteristics of both thiophene and nicotinaldehyde. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)nicotinaldehyde typically involves the formation of the thiophene ring followed by its attachment to the nicotinaldehyde moiety. One common method includes the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: 2-(Thiophen-2-yl)nicotinyl alcohol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Thiophen-2-yl)nicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: Similar structure but lacks the nicotinaldehyde moiety.

    Nicotinaldehyde: Contains the nicotinaldehyde moiety but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: An oxidized form of 2-(Thiophen-2-yl)nicotinaldehyde.

Uniqueness

This compound is unique due to the combination of the thiophene ring and nicotinaldehyde moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-thiophen-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLVFHRLCUOECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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